

Diethylammonium Diethyldithiocarbamate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diethylammonium*
diethyldithiocarbamate

Cat. No.: *B132619*

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CAS Number: 1518-58-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylammonium diethyldithiocarbamate (DEDC) is a salt of diethyldithiocarbamic acid, belonging to the dithiocarbamate class of compounds. It serves as a precursor to the biologically active diethyldithiocarbamate (DDC) anion, which is a potent chelator of metal ions, particularly copper. The resulting copper complex, bis(diethyldithiocarbamato)copper(II) ($\text{Cu}(\text{DDC})_2$ or CuET), has garnered significant interest in the scientific community for its pronounced anticancer properties. The primary mechanism of action of CuET involves the inhibition of the ubiquitin-proteasome system and the modulation of key cellular signaling pathways, including the nuclear factor-kappa B (NF- κ B) pathway. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of **diethylammonium diethyldithiocarbamate**, with a focus on its applications in cancer research and drug development. Detailed experimental protocols for its synthesis and for key biological assays are also presented.

Physicochemical Properties

Diethylammonium diethyldithiocarbamate is a white to off-white crystalline solid.[1][2] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[3] The

compound is soluble in chloroform and methanol.[4]

Table 1: Physicochemical Properties of **Diethylammonium Diethyldithiocarbamate**

Property	Value	Reference(s)
CAS Number	1518-58-7	[5]
Molecular Formula	C ₉ H ₂₂ N ₂ S ₂	[5][6]
Molecular Weight	222.41 g/mol	[7]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	81-85 °C	[2][7]
Solubility	Soluble in chloroform, methanol	[4]
InChI Key	NBGTWXBPCIHUQD-UHFFFAOYSA-N	[5]
SMILES	CCN(CC)C(=S)S.CCNCC	[5]

Synthesis

The synthesis of **diethylammonium diethyldithiocarbamate** is typically achieved through the reaction of diethylamine with carbon disulfide. The resulting diethyldithiocarbamic acid is then neutralized with an additional equivalent of diethylamine to form the salt.

Experimental Protocol: Synthesis of Diethylammonium Diethyldithiocarbamate

Materials:

- Diethylamine
- Carbon disulfide
- Anhydrous diethyl ether (or other suitable solvent)

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diethylamine (2 equivalents) in anhydrous diethyl ether.
- Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution of diethylamine. The reaction is exothermic, and the temperature should be maintained below 10 °C.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
- A white to pale yellow precipitate of **diethylammonium diethyldithiocarbamate** will form.
- Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.
- Dry the product under vacuum to yield the final compound.

Note: This is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Biological Activity and Mechanism of Action

The biological activity of **diethylammonium diethyldithiocarbamate** is primarily attributed to the diethyldithiocarbamate (DDC) anion, which readily chelates divalent metal ions. Its copper complex, CuET, is the major active species responsible for its anticancer effects.

Anticancer Activity

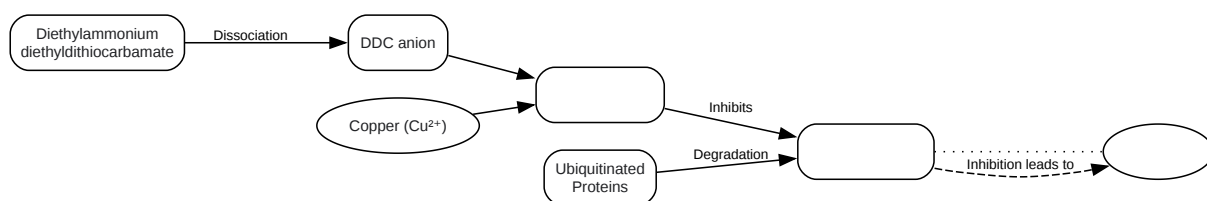
CuET has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.

Table 2: IC₅₀ Values of Bis(diethyldithiocarbamate)copper(II) (CuET) in Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference(s)
MC-38	Colorectal Cancer	45.4	
CT-26	Colorectal Cancer	68.2	
HCT116 (parental)	Colorectal Cancer	54.8	
HCT116 (wild-type KRAS)	Colorectal Cancer	54.0	
HCT116 (mutant KRAS)	Colorectal Cancer	48.3	
DU145-TXR	Drug-Resistant Prostate Cancer	~100	
MDA-MB-231	Triple-Negative Breast Cancer	< 200	
MDA-MB-231PAC10	Paclitaxel-Resistant Triple-Negative Breast Cancer	< 200	

Mechanism of Action

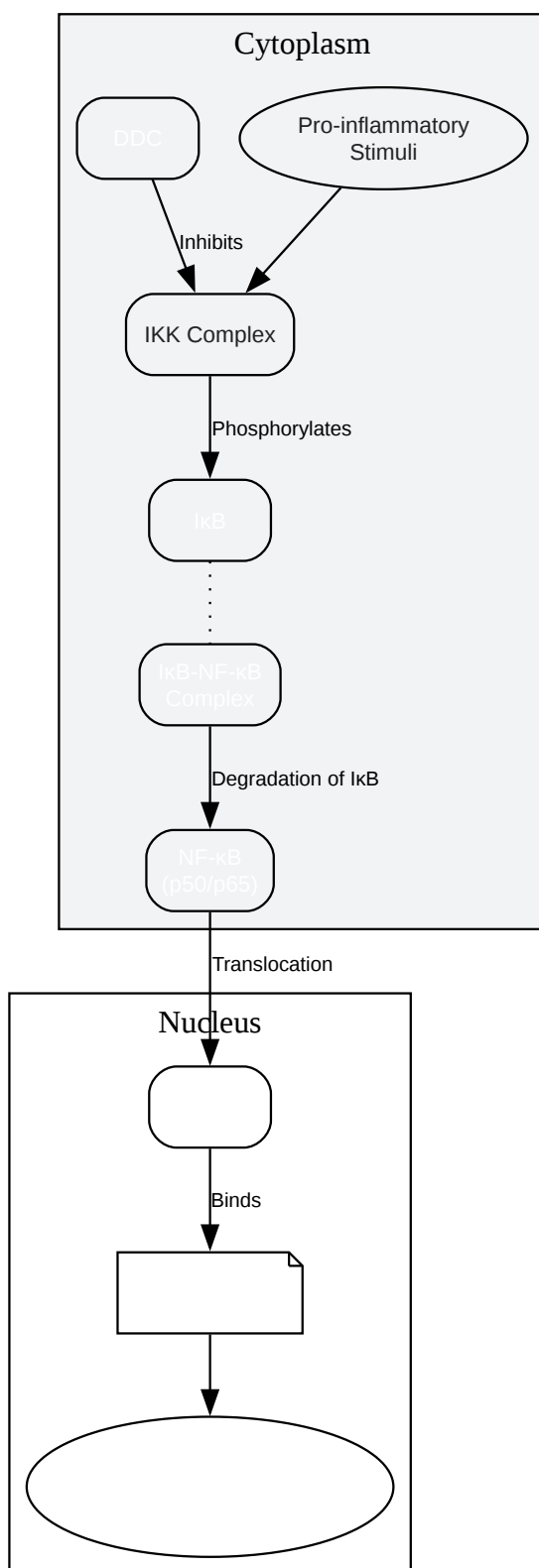
A primary mechanism of action of CuET is the inhibition of the 26S proteasome, a critical cellular machinery responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.



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Caption: Proteasome inhibition pathway by CuET.

The NF- κ B signaling pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. Dithiocarbamates have been shown to be potent inhibitors of NF- κ B activation. This inhibition is thought to occur through various mechanisms, including the prevention of the degradation of the inhibitory protein I κ B.



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Caption: Inhibition of the NF- κ B signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of **diethylammonium diethyldithiocarbamate**.

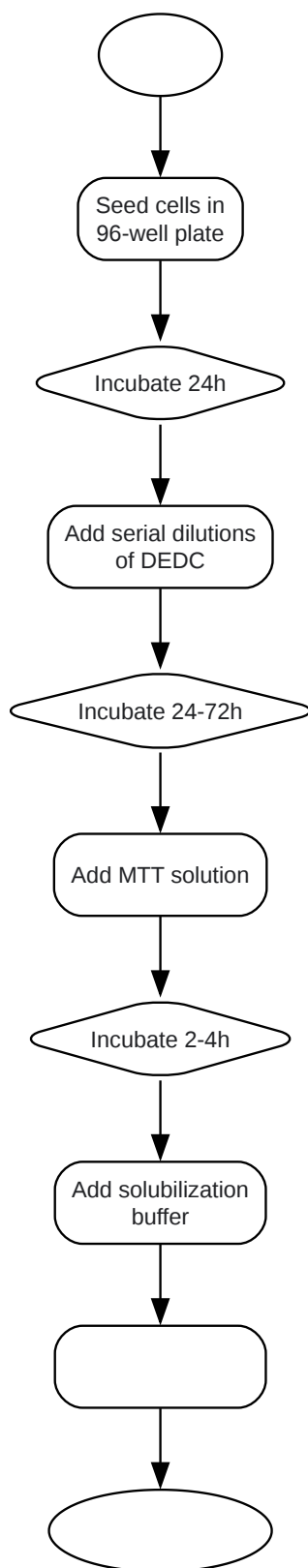
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Diethylammonium diethyldithiocarbamate** (stock solution in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of **diethylammonium diethyldithiocarbamate** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control wells.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.

- Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Caption: General workflow for an MTT cytotoxicity assay.

Proteasome Activity Assay

This protocol provides a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

- Cells treated with **diethylammonium diethyldithiocarbamate**
- Lysis buffer
- Proteasome activity assay buffer
- Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
- Proteasome inhibitor (e.g., MG-132) for control
- 96-well black plates
- Fluorometric plate reader

Procedure:

- Lyse treated and control cells and determine the protein concentration of the lysates.
- In a 96-well black plate, add cell lysate to each well.
- For inhibitor control wells, add a specific proteasome inhibitor.
- Add the proteasome activity assay buffer to each well.
- Initiate the reaction by adding the fluorogenic proteasome substrate.
- Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
- Calculate the proteasome activity as the rate of fluorescence increase and normalize to the protein concentration.

NF- κ B Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the steps to assess the DNA-binding activity of NF- κ B.

Materials:

- Nuclear protein extracts from treated and control cells
- Poly(dI-dC)
- Binding buffer
- Labeled oligonucleotide probe containing the NF- κ B consensus sequence
- Unlabeled competitor probe
- Loading buffer
- Non-denaturing polyacrylamide gel
- Electrophoresis apparatus and buffers
- Autoradiography or chemiluminescence detection system

Procedure:

- Prepare nuclear extracts from cells treated with **diethylammonium diethyldithiocarbamate** and appropriate controls.
- In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer.
- For competition experiments, add an excess of unlabeled probe.
- Add the labeled NF- κ B probe and incubate at room temperature.
- Add loading buffer and load the samples onto a non-denaturing polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.

- Dry the gel and expose it to X-ray film or a phosphorimager screen.
- Analyze the shift in the mobility of the labeled probe, which indicates NF- κ B DNA binding.

Safety and Handling

Diethylammonium diethyldithiocarbamate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.^[3] It is also hygroscopic.^[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[3] Work should be conducted in a well-ventilated area or a fume hood.^[3]

Table 3: Toxicological Data

Test	Species	Route	Value	Reference(s)
LD ₅₀ (Sodium diethyldithiocarbamate)	Rat	Oral	1500 mg/kg	
LD ₅₀ (Diethylammonium diethyldithiocarbamate)	Mouse	Intraperitoneal	500 mg/kg	[3]

Conclusion

Diethylammonium diethyldithiocarbamate is a valuable research chemical, primarily due to its role as a precursor to the biologically active DDC anion and its copper complex, CuET. The potent anticancer activity of CuET, mediated through proteasome and NF- κ B inhibition, makes it a promising candidate for further investigation in drug development. This technical guide provides essential information for researchers working with this compound, including its properties, synthesis, and detailed experimental protocols to study its biological effects. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

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